![molecular formula C21H17N3O4 B2550215 N-(2-cyanophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide CAS No. 2097934-35-3](/img/structure/B2550215.png)
N-(2-cyanophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central ethanediamide chain. The exact structure would depend on the specific locations of the bonds and the spatial arrangement of the atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing cyano group on the phenyl ring, the electron-donating effects of the furan ring, and the reactivity of the amide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide groups could enhance its solubility in polar solvents .Scientific Research Applications
Oxidative Annulation and Furan Derivatives
Research demonstrates the potential of furan derivatives in the synthesis of polyheterocyclic compounds through photoinduced direct oxidative annulation. This process is crucial for creating highly functionalized compounds like 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones without the need for transition metals or oxidants, showcasing a method for developing complex organic molecules in a more environmentally friendly manner (Zhang et al., 2017).
Phenol Oxidation to Benzofuran Derivatives
The transformation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes through oxidation with DDQ, leading to benzofuran and 2,3-dihydrobenzofuran derivatives, illustrates the synthetic utility of furan derivatives in accessing diverse organic frameworks. This reaction pathway underscores the versatility of furan compounds in organic synthesis and their ability to form structurally varied and complex molecules (Schofield et al., 1971).
Renewable Building Blocks for Polybenzoxazine
Phloretic acid, derived from furanic compounds, has been explored as a renewable alternative to phenol for the synthesis of polybenzoxazine, a class of thermosetting resins. This research highlights the role of furan derivatives in developing sustainable materials with potential applications in various industries, including coatings and adhesives (Trejo-Machin et al., 2017).
Solvatochromism and Molecular Interactions
Studies on furan and thiophene rings containing compounds have provided insights into solvatochromism and crystallochromism, which are important for understanding molecular interactions in different environments. These findings have implications for the design of materials with specific optical properties, potentially useful in sensors and other photonic applications (El-Sayed et al., 2003).
Mechanism of Action
Target of Action
Furan derivatives, which are part of the compound’s structure, have been reported to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
Furan-containing compounds are known to participate in various biochemical reactions, contributing to their diverse biological activities .
Biochemical Pathways
Furan derivatives have been reported to interfere with various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Furan derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c22-12-16-4-1-2-5-17(16)24-21(27)20(26)23-13-18(25)14-7-9-15(10-8-14)19-6-3-11-28-19/h1-11,18,25H,13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCSDXHSHSOUIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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